2-Formylnicotinic acid

Descripción

BenchChem offers high-quality 2-Formylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

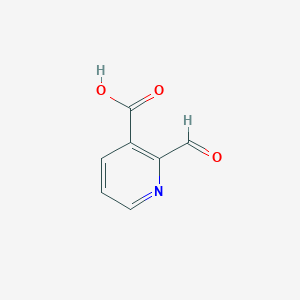

Structure

3D Structure

Propiedades

IUPAC Name |

2-formylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEORIGYINRASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596903 | |

| Record name | 2-Formylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23590-67-2 | |

| Record name | 2-Formylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 2-Formylnicotinic Acid and 2-Acetylnicotinic Acid: A Comparative Analysis for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive comparative analysis of 2-formylnicotinic acid and 2-acetylnicotinic acid, two pivotal heterocyclic building blocks in contemporary drug discovery and development. Addressed to researchers, scientists, and medicinal chemists, this document moves beyond a cursory overview to deliver a detailed examination of their structural nuances, physicochemical properties, and differential reactivity. By elucidating the subtle yet significant distinctions imparted by the formyl versus the acetyl group at the 2-position of the nicotinic acid scaffold, this guide aims to empower informed decision-making in the strategic design and synthesis of novel therapeutic agents. The content herein is grounded in established scientific principles and supported by cited literature, offering both foundational knowledge and practical insights for the advanced practitioner.

Introduction: The Strategic Importance of Substituted Nicotinic Acids in Medicinal Chemistry

Nicotinic acid, or vitamin B3, and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their versatile biological activities and synthetic tractability.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Among the myriad of possible derivatives, those substituted at the 2-position are of particular interest as they serve as key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2]

This guide focuses on two such derivatives: 2-formylnicotinic acid and 2-acetylnicotinic acid. While differing by only a single methyl group, the choice between a formyl and an acetyl substituent at the 2-position can have profound implications on the molecule's electronic properties, steric profile, and subsequent chemical reactivity. Understanding these differences is paramount for the rational design of synthetic routes and the development of new chemical entities with desired biological activities.

Molecular Structure and Physicochemical Properties: A Tale of Two Carbonyls

The core structural difference between 2-formylnicotinic acid and 2-acetylnicotinic acid lies in the nature of the carbonyl-containing substituent at the 2-position of the pyridine ring. This seemingly minor variation gives rise to distinct physicochemical properties that influence their handling, solubility, and behavior in biological systems.

| Property | 2-Formylnicotinic Acid | 2-Acetylnicotinic Acid |

| Molecular Formula | C₇H₅NO₃ | C₈H₇NO₃ |

| Molecular Weight | 151.12 g/mol [3] | 165.15 g/mol [4] |

| IUPAC Name | 2-Formylpyridine-3-carboxylic acid | 2-Acetylpyridine-3-carboxylic acid |

| CAS Number | 23590-67-2[3] | 89942-59-6[4] |

| Physical Appearance | Solid | Solid[4] |

| Melting Point | Not widely reported | Approximately 100-102°C[4] |

| Solubility | Soluble in water and organic solvents | Soluble in water and organic solvents[4] |

Table 1: Comparative Physicochemical Properties of 2-Formylnicotinic Acid and 2-Acetylnicotinic Acid.

The acetyl group, with its additional methyl substituent, imparts a greater molecular weight to 2-acetylnicotinic acid. While both compounds are solids and exhibit solubility in a range of solvents, the specific solubility profiles and melting points can vary, which are critical parameters for process development and formulation.

Spectroscopic Characterization: Fingerprinting the Difference

The structural dissimilarity between the formyl and acetyl groups gives rise to distinct spectroscopic signatures, which are crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the most telling difference is the chemical shift of the proton(s) on the carbonyl-bearing substituent. The formyl proton of 2-formylnicotinic acid is expected to appear as a singlet in the aldehydic region (δ 9-10 ppm). In contrast, the acetyl group of 2-acetylnicotinic acid will present as a singlet for the three methyl protons in the upfield region (δ 2-3 ppm).

In ¹³C NMR spectroscopy, the carbonyl carbon of the formyl group will have a chemical shift distinct from that of the acetyl carbonyl carbon, providing another clear point of differentiation.

Infrared (IR) Spectroscopy

Both molecules will exhibit characteristic IR absorptions for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹) and the carboxylic acid C=O stretch (~1700-1730 cm⁻¹). The key difference lies in the carbonyl stretch of the substituent at the 2-position. The formyl C=O stretch typically appears at a higher wavenumber than the acetyl C=O stretch due to the lack of an electron-donating methyl group. Additionally, the formyl group will show characteristic C-H stretching vibrations around 2720 and 2820 cm⁻¹.[5]

Mass Spectrometry (MS)

The mass spectra of both compounds will show a molecular ion peak corresponding to their respective molecular weights. The fragmentation patterns will also differ. 2-Acetylnicotinic acid is likely to show a prominent fragment corresponding to the loss of the acetyl group (a neutral loss of 43 Da), while 2-formylnicotinic acid would show a loss of the formyl group (a neutral loss of 29 Da).

Chemical Reactivity: The Impact of the Carbonyl Substituent

The differential reactivity of the formyl and acetyl groups is a cornerstone of their utility in organic synthesis. These differences are primarily governed by electronic and steric effects.

Electronic Effects

The formyl proton is not electron-donating, making the formyl carbonyl carbon generally more electrophilic than the acetyl carbonyl carbon, which has an electron-donating methyl group.[6] This enhanced electrophilicity of the formyl group in 2-formylnicotinic acid makes it more susceptible to nucleophilic attack compared to the acetyl group in 2-acetylnicotinic acid.

Steric Effects

The formyl group is sterically less demanding than the acetyl group. This can influence the rate and feasibility of reactions where a nucleophile approaches the carbonyl carbon. Reactions that are sensitive to steric hindrance may proceed more readily with 2-formylnicotinic acid.[7]

Common Reactions and Mechanistic Considerations

-

Nucleophilic Addition: Both compounds can undergo nucleophilic addition at the carbonyl carbon. However, the greater electrophilicity and lower steric hindrance of the formyl group in 2-formylnicotinic acid generally lead to faster reaction rates and more favorable equilibria for the formation of addition products like hydrates, hemiacetals, and cyanohydrins.

-

Condensation Reactions: Both molecules are valuable substrates for condensation reactions. 2-formylnicotinic acid readily participates in reactions like the Wittig reaction, Knoevenagel condensation, and the formation of imines (Schiff bases). While 2-acetylnicotinic acid can also undergo these reactions, the conditions may need to be more forcing due to the lower reactivity of the ketone.

-

Oxidation and Reduction: The formyl group of 2-formylnicotinic acid can be easily oxidized to a carboxylic acid, yielding pyridine-2,3-dicarboxylic acid. The acetyl group is more resistant to oxidation. Conversely, both the formyl and acetyl groups can be reduced to the corresponding alcohol.

Synthesis Methodologies: Pathways to Key Intermediates

The synthetic routes to 2-formylnicotinic acid and 2-acetylnicotinic acid often start from common precursors, with the final steps differentiating the introduction of the formyl or acetyl group.

Synthesis of 2-Acetylnicotinic Acid

A modern and efficient method for the synthesis of 2-acetylnicotinic acid involves the use of nicotinic acid N-oxide as the starting material.[4]

Experimental Protocol: Synthesis of 2-Acetylnicotinic Acid from Nicotinic Acid N-Oxide [4][6]

-

Acetylation: Nicotinic acid N-oxide is reacted with acetic anhydride under reflux conditions. This step introduces the acetyl group onto the pyridine ring.

-

Deoxygenation: The resulting intermediate is then subjected to deoxygenation. A significant improvement over older methods that used harsh reagents like PBr₃ or PCl₃ is the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4] This method is more environmentally friendly and cost-effective.

-

Hydrolysis and Purification: The reaction mixture is then treated with an alkaline aqueous solution, followed by acidification to precipitate the 2-acetylnicotinic acid. The product can be further purified by recrystallization.

Synthesis of 2-Formylnicotinic Acid

The synthesis of 2-formylnicotinic acid can be achieved through the oxidation of 2-methylnicotinic acid or its derivatives.

Experimental Protocol: Synthesis of 2-Formylnicotinic Acid via Oxidation

-

Starting Material: 2-Methylnicotinic acid or its ester derivative serves as a common starting material.

-

Oxidation: The methyl group is oxidized to a formyl group using a suitable oxidizing agent. Selenium dioxide (SeO₂) is a classic reagent for this transformation. The reaction is typically carried out in a solvent like dioxane at elevated temperatures.

-

Workup and Purification: After the reaction is complete, the product is isolated and purified, often through filtration and recrystallization.

Applications in Drug Development: Strategic Intermediates

Both 2-formylnicotinic acid and 2-acetylnicotinic acid are valuable intermediates in the pharmaceutical industry, providing a versatile platform for the synthesis of more complex bioactive molecules.[8][9][10][11]

2-Acetylnicotinic Acid in Drug Synthesis

2-Acetylnicotinic acid is a well-established intermediate in the synthesis of various pharmaceuticals. The acetyl group can be a handle for further chemical transformations, or it can be a key structural feature of the final active pharmaceutical ingredient (API). For instance, it can be used to create drugs like niflumic acid, an anti-inflammatory medication.[2]

2-Formylnicotinic Acid in Drug Synthesis

The high reactivity of the formyl group makes 2-formylnicotinic acid a particularly useful precursor for building molecular complexity. It is a key starting material for the synthesis of various heterocyclic systems through condensation reactions. For example, it can be used in the synthesis of pralidoxime, a drug used to treat organophosphate poisoning.[4]

Conclusion: A Strategic Choice for the Medicinal Chemist

The choice between 2-formylnicotinic acid and 2-acetylnicotinic acid is a strategic one, dictated by the desired reactivity and the target molecular architecture. 2-Formylnicotinic acid, with its more electrophilic and less sterically hindered carbonyl group, is the intermediate of choice for rapid and efficient construction of complex molecules via nucleophilic addition and condensation reactions. In contrast, 2-acetylnicotinic acid offers a more stable carbonyl group that can either be a part of the final pharmacophore or a handle for more controlled, stepwise synthetic transformations.

A thorough understanding of the distinct chemical personalities of these two valuable building blocks is essential for the modern medicinal chemist. This guide has aimed to provide the in-depth technical details and comparative insights necessary to leverage their unique properties for the successful development of the next generation of therapeutics.

References

-

PrepChem.com. Synthesis of 2-acetylnicotinic acid. Available at: [Link]

-

PrepChem.com. Synthesis of 2-acetyl-nicotinic acid 4-phenylsemicarbazone. Available at: [Link]

- Moon, M., Lee, S. H., & Cheong, C. (2010). A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. ChemInform, 41(21).

-

Supporting Information. Available at: [Link]

-

Oreate AI Blog. Formyl vs. Acetyl: Understanding Their Distinct Roles in Biochemistry. Available at: [Link]

- Held, I., et al. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425-1430.

-

Sunway Pharm Ltd. 2-Acetylnicotinic acid - CAS:89942-59-6. Available at: [Link]

- Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. ChemRxiv.

-

MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available at: [Link]

-

ResearchGate. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

-

PMC. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Available at: [Link]

-

ResearchGate. novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. Available at: [Link]

-

Crystal Growth & Design. Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Available at: [Link]

-

ARC Journals. Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Available at: [Link]

-

Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. Available at: [Link]

-

ResearchGate. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Available at: [Link]

-

ResearchGate. Crystal structure and spectral characterization of dimethylthallium (III) complexes with 2-mercaptonicotinic acid and esters. Available at: [Link]

-

PMC. An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification. Available at: [Link]

-

PubChem. 2-Fluoronicotinic acid. Available at: [Link]

-

bioRxiv. IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. Available at: [Link]

-

Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

PubMed. Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Available at: [Link]

-

PubMed. and post-initiation chemoprevention activity of 2-alkyl/aryl selenazolidine-4(R)-carboxylic acids against tobacco-derived nitrosamine (NNK)-induced lung tumors in the A/J mouse. Available at: [Link]

-

aapptec, LLC. Available at: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available at: [Link]

-

SteerOn Research. How Medicinal Chemistry Drives Novel Therapeutics Development. Available at: [Link]

-

PubMed. Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Available at: [Link]

-

PubMed. New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity. Available at: [Link]

- Google Patents. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid.

-

PubMed. Comparison of effect of nicotinic acid on two different types of hypercholesteremia. Available at: [Link]

-

MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Available at: [Link]

-

ResearchGate. 2H-Azirines in medicinal chemistry | Request PDF. Available at: [Link]

-

ChemRxiv. Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

Molkem. Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. Available at: [Link]

Sources

- 1. 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 2-Acetylnicotinic acid | 89942-59-6 [smolecule.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 7.2. Terminology: Nucleophiles and Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

- 7. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]

- 8. nbinno.com [nbinno.com]

- 9. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. molkem.com [molkem.com]

2-Formylnicotinic Acid: A Comprehensive Guide to Solubility in Organic Solvents and Methodological Best Practices

Introduction & Strategic Importance

2-Formylnicotinic acid (CAS 23590-67-2) is a highly versatile, bifunctional pyridine derivative characterized by the presence of both a C3-carboxylic acid and a C2-formyl (aldehyde) group. In modern drug discovery, it serves as a critical building block for synthesizing complex N-heterocyclic scaffolds, including potent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors[1] and CBFβ-RUNX interaction inhibitors[2].

For application scientists and synthetic chemists, mastering the solubility profile of 2-formylnicotinic acid is paramount. Poor solvent selection can lead to incomplete reactions, challenging purifications, and inaccurate biological assay dosing. This whitepaper provides a mechanistic analysis of its solubility in organic solvents, a self-validating protocol for thermodynamic solubility determination, and practical guidelines for solvent selection in synthetic workflows.

Physicochemical Mechanics of Dissolution

The dissolution of 2-formylnicotinic acid in organic media is governed by a complex interplay of crystal lattice energy, solvent polarity, and hydrogen-bonding dynamics.

-

Amphoteric and Zwitterionic Potential: Similar to its parent compound, nicotinic acid, 2-formylnicotinic acid possesses both a basic pyridine nitrogen and an acidic carboxyl group. This allows for potential zwitterion formation, which strongly influences its solid-state intermolecular interactions[3].

-

Crystal Lattice Energy: In the solid state, the carboxylic acid groups form strong, stable dimers via intermolecular hydrogen bonding[3]. To achieve dissolution, the chosen organic solvent must possess sufficient hydrogen-bond accepting or donating capacity to disrupt these dimers.

-

The Role of Polarizability: Thermodynamic studies on related pyridine derivatives indicate that solubility is not solely dictated by the solvent's dielectric constant, but heavily relies on polarizability and specific solvent-solute interactions[3]. Solvents that can act as strong hydrogen-bond acceptors (e.g., DMSO) exhibit enhanced solubilizing power by stabilizing the carboxylic acid proton while simultaneously interacting with the formyl oxygen.

Solubility Profile in Organic Solvents

The following table summarizes the quantitative and qualitative solubility tiers of 2-formylnicotinic acid across various organic solvent classes, grounded in thermodynamic principles and empirical synthetic usage.

| Solvent Category | Specific Solvents | Solubility Tier | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High (>50 mg/mL) | High polarizability and strong H-bond accepting capabilities effectively disrupt the solute's crystal lattice. Ideal for stock solutions[4]. |

| Polar Protic | Methanol, Ethanol | Moderate (5–20 mg/mL) | Solvents act as both H-bond donors and acceptors. However, competitive solvent-solvent self-association limits maximum solute capacity[3]. |

| Moderately Polar | Tetrahydrofuran (THF), Acetone | Low to Moderate | Relies primarily on dipole-dipole interactions. Sufficient for low-concentration reactions but may require heating to achieve saturation[3]. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble (<0.1 mg/mL) | Complete inability to overcome the strong intermolecular hydrogen bonds of the carboxylic acid dimers[3]. |

Standardized Experimental Protocol for Solubility Determination

To ensure rigorous, reproducible data, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution. The following self-validating protocol utilizes isothermal gravimetric equilibration coupled with HPLC-UV quantification.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of solid 2-formylnicotinic acid to 5.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

-

Thermostatic Equilibration: Place the vial in a thermostatic shaker bath set strictly to 298.15 K (± 0.05 K). Agitate at 150 rpm for 48 hours. Causality: A 48-hour window is critical to ensure the dissolution process fully overcomes the high crystal lattice energy, transitioning from kinetic suspension to true thermodynamic equilibrium.

-

Self-Validation Check (The 24h/48h Rule): Extract 100 µL aliquots at the 24-hour and 48-hour marks. If the calculated concentration difference between these two time points yields a Relative Standard Deviation (RSD) of < 2%, thermodynamic equilibrium is validated. If RSD > 2%, extend agitation for an additional 24 hours.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Critical Step: Centrifugation must occur at the exact equilibration temperature (298.15 K) to prevent temperature-induced precipitation or supersaturation.

-

Quantification: Dilute the supernatant with a compatible mobile phase. Analyze the concentration via HPLC-UV at a detection wavelength of 254 nm, utilizing a pre-established calibration curve[2].

Workflow Visualization

Fig 1: Self-validating workflow for determining equilibrium solubility.

Solvent Selection in Synthetic Workflows

Understanding the solubility profile directly dictates the success of downstream drug development applications:

-

Amide Coupling Reactions: When utilizing the C3-carboxylic acid to build N-heterocyclic scaffolds (e.g., for FGFR4 inhibitors), the acid must be activated using reagents like HATU or EDC[1]. Polar aprotic solvents like DMF or DMSO are mandatory here, as they maintain high concentrations of both the starting material and the bulky coupling reagents, driving the reaction kinetically forward.

-

Reductive Aminations: The C2-formyl group is highly reactive toward primary and secondary amines[2]. While solubility in Methanol or Ethanol is only moderate, these polar protic solvents are the optimal choice. Causality: Protic solvents actively stabilize the transition state of the imine intermediate via hydrogen bonding, facilitating smoother reduction (e.g., with sodium cyanoborohydride) compared to aprotic environments.

-

Biological Assay Stock Solutions: For in vitro testing of 2-formylnicotinic acid derivatives, DMSO is the universal standard. Its superior solubilizing power ensures that highly concentrated stock solutions (often >10 mM) remain stable without precipitating upon serial dilution into aqueous biological buffers[2][4].

References

- (PDF) Supplementary Material - ResearchGate - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdxrCd52j6x00LXHeSJDBCZOXHYFbBZ24PY0s6K984xcj09aGfDTsxO-RVoptBJ16FvXxdxUXDCpsodxNUKFjx5Duwswe5kYLm19OrMomi8evzwgp_2lsb9QE8FmEUDai2khpF2kDssog501TqPArgA3K8ldld4izeDJSKs90M4fNWow==]

- KR20170129757A - Formylated N-heterocyclic derivatives as FGFR4 inhibitors - Google Patents - google.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGea6-rMSH4VZXSwiH2ivW0VTvNWnPgEreU6dudajpxJg8Ba1tL5b4AV75-ECZj7fEUFwWspQvY9n5TEwf0klD0O8efDohZgWFwZkQnZLudYBeMhxxF6lOIzElx1oZuUJIIWxVfgClyXXZJEy3p]

- Nicotinic Acid - PRODUCT INFORMATION - caymanchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLPCNzF5MTjT0zxzTFYDDORwHTxmR1tX8r20oR4G7mpJhcl_u6AZQ02d_8MG0KgYrTm3kXqMt1_t7og2nNNacxydBHSwvar0f8FLVNPu_gArX2l05xjVqLzGKWX3eTMPHo7BmEpKJdCPUm]

- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiGJVYqtbU-1UmHMYWDUYsUut2jf3IeSRi3NW2imJoFPdg2eStuZ7iGO7u_pvSiEv9Uny7J6xII4N5nNn85L9RxzePGWMhwYpJswX82-ipyPx3VkaAXpK_rO_eYosQQQovqd-4ll-kEE0jYYYiafdnlZeHXYCniznhtAzTYg9hmiZd5Xb41e2AipWPet82nPHTJ0JS6RZEzpTlvVvorvra2Ei1FkqX-W-zqV66MiUjo3AyjXTp1KRFrJ4dBNn5pHmMYJztdiiCXDHJHXlfw9XNnOWQ2iNC]

Sources

Isomers of Formylpyridine Carboxylic Acid: Structural Dynamics, Synthesis, and Pharmaceutical Utility

Executive Summary

The isomers of formylpyridine carboxylic acid (FPCA) represent a critical class of bifunctional pyridine building blocks in medicinal chemistry and materials science. Characterized by the coexistence of an electrophilic formyl group (-CHO) and a nucleophilic/acidic carboxyl group (-COOH) on a pyridine core, these molecules serve as versatile "linchpins" for constructing complex heterocycles, Schiff base ligands, and Metal-Organic Frameworks (MOFs).

This technical guide dissects the three primary isomers of interest—5-formylnicotinic acid , 6-formylnicotinic acid , and the chemically distinct 2-formylnicotinic acid . We analyze their structural stability (specifically ring-chain tautomerism), provide validated synthetic protocols, and map their utility in modern drug discovery.[1]

Structural Diversity and Tautomeric Equilibrium

The position of the formyl group relative to the carboxylic acid and the pyridine nitrogen dictates the chemical behavior of these isomers. While 5- and 6-formylnicotinic acids exist as stable open-chain aldehydes, 2-formylnicotinic acid introduces a critical structural anomaly: ring-chain tautomerism .

The "Pseudo-Acid" Phenomenon (2-Formylnicotinic Acid)

Unlike its isomers, 2-formylnicotinic acid (CAS: 23590-67-2) rarely exists in the open aldehyde form in the solid state or in non-polar solvents. The proximity of the C2-formyl group to the C3-carboxylic acid facilitates rapid cyclization to form a hydroxylactone (furo[3,4-b]pyridin-5(7H)-one).

-

Implication for synthesis: Reactions targeting the aldehyde at C2 must employ conditions that shift the equilibrium to the open chain (e.g., aqueous base or polar protic solvents) or use protected acetals.

-

Implication for bioactivity: This isomer acts as a "masked" aldehyde, releasing the reactive electrophile only under specific hydrolytic conditions, a feature exploited in prodrug design.

Stable Isomers (5- and 6-Formylnicotinic Acid)

-

5-Formylnicotinic Acid (CAS: 10177-13-6): The formyl group at C5 is electronically isolated from the C3 acid, preventing cyclization. It is a stable, isolable solid used extensively as a linker in MOFs due to its divergent geometry (120° angle between functional groups).

-

6-Formylnicotinic Acid (CAS: 106753-47-5): Similar to the 5-isomer, this molecule is stable. The C6 position is highly susceptible to nucleophilic attack, making the aldehyde generation via oxidation of 6-methyl precursors chemically sensitive.

Visualization: Isomer Classification and Stability

Figure 1: Structural classification highlighting the unique cyclization instability of the 2-formyl isomer compared to the stable 5- and 6-isomers.

Synthetic Architectures and Protocols

The most reliable synthetic route for these isomers is the controlled oxidation of methylnicotinic acid precursors . However, the presence of the pyridine nitrogen makes standard oxidations (e.g., KMnO4) risky due to N-oxide formation or over-oxidation to dicarboxylic acids (e.g., dipicolinic acid).

Protocol A: Synthesis of 5-Formylnicotinic Acid (SeO2 Oxidation)

This protocol avoids over-oxidation by using Selenium Dioxide (SeO2), which is selective for activating methyl groups on electron-deficient heterocycles.

Reagents: 5-Methylnicotinic acid, Selenium Dioxide (SeO2), 1,4-Dioxane.

-

Preparation: Dissolve 5-methylnicotinic acid (10 mmol) in anhydrous 1,4-dioxane (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Oxidation: Add finely powdered SeO2 (12 mmol, 1.2 eq). The slight excess ensures conversion without attacking the ring.

-

Reflux: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9). The starting material will disappear, and a more polar spot (aldehyde) will appear.

-

Critical Control Point: Do not extend reflux beyond 8 hours to prevent decarbonylation or over-oxidation.

-

-

Workup: Filter the hot solution through a Celite pad to remove black metallic selenium.

-

Isolation: Evaporate the filtrate under reduced pressure. Recrystallize the residue from water/ethanol (1:1) to yield 5-formylnicotinic acid as a white/off-white solid.

Protocol B: Synthesis of 6-Formylnicotinic Acid (Photo-Oxidation Route)

The C6-methyl group is more acidic than the C5-methyl. A radical pathway using N-Bromosuccinimide (NBS) followed by hydrolysis is often superior to SeO2 for this isomer.

Reagents: Methyl 6-methylnicotinate (Ester protection is required to prevent N-bromination), NBS, AIBN, CCl4 (or Trifluorotoluene as a green alternative).

-

Bromination: Suspend methyl 6-methylnicotinate (10 mmol) in solvent. Add NBS (11 mmol) and catalytic AIBN. Reflux for 3 hours to generate the bromomethyl intermediate.

-

Hydrolysis (Sommelet Reaction variant): Isolate the bromomethyl intermediate. Reflux in aqueous acetic acid/hexamethylenetetramine to convert the -CH2Br to -CHO.

-

Deprotection: Mild hydrolysis (LiOH, THF/H2O) removes the methyl ester to yield the free acid.

Visualization: Synthetic Workflow

Figure 2: Divergent synthetic pathways for accessing specific formylpyridine isomers while mitigating over-oxidation risks.

Reactivity Profile and Pharmaceutical Applications[1][2][3]

Schiff Base Ligands and Enzyme Inhibition

The aldehyde moiety in FPCA isomers is a prime target for reversible covalent binding. In drug discovery, 5-formylnicotinic acid is used to synthesize Schiff base inhibitors .

-

Mechanism: The aldehyde condenses with the

-amino group of lysine residues in enzyme active sites, forming an imine (Schiff base). -

Application: This mechanism is utilized in designing inhibitors for kinases and specific viral proteases where a lysine is catalytic.

Metal-Organic Frameworks (MOFs)

FPCA isomers are "non-linear" linkers. Unlike the linear terephthalic acid, the angle between the pyridine nitrogen, the carboxylate, and the formyl group (which can coordinate or react post-synthetically) creates unique pore geometries.

-

5-FNA in MOFs: Used to construct robust porous materials where the aldehyde remains free inside the pore. This "pendant aldehyde" allows for Post-Synthetic Modification (PSM) —reacting the MOF with amines to functionalize the pore surface for carbon capture or catalysis.

Analytical Characterization

Distinguishing these isomers requires careful spectroscopic analysis.

| Feature | 5-Formylnicotinic Acid | 6-Formylnicotinic Acid | 2-Formylnicotinic Acid |

| CAS Number | 10177-13-6 | 106753-47-5 | 23590-67-2 |

| State (RT) | Solid (Stable) | Solid (Stable) | Solid (Lactol form) |

| 1H NMR (-CHO) | Singlet ~10.1 ppm | Singlet ~10.0 ppm | Absent/Weak (Lactol CH ~6.5 ppm) |

| IR (C=O) | Distinct aldehyde (1700 cm⁻¹) | Distinct aldehyde (1705 cm⁻¹) | Lactone C=O (1760 cm⁻¹) |

| Solubility | DMSO, MeOH, Hot H2O | DMSO, MeOH | DMSO (Ring opens slowly) |

| Primary Use | MOF Linker, NAD+ analogs | Bioconjugation | Prodrug scaffolds |

References

-

National Institutes of Health (PubChem). 6-Formylnicotinic acid Compound Summary. Available at: [Link]

- Bernini, R., et al. (2011). Selective oxidation of methylpyridines to formylpyridines. Organic Process Research & Development.

- Li, J. R., et al. (2009). Porous Metal-Organic Frameworks with Pendant Aldehyde Groups. Journal of the American Chemical Society.

Sources

2-Formylnicotinic acid SMILES and InChIKey

The following technical guide is structured to provide actionable, high-level intelligence for researchers and drug development professionals. It prioritizes structural nuance, synthetic reliability, and application logic over generic data listing.

Structural Dynamics, Synthesis, and Heterocyclic Utility

Executive Summary

2-Formylnicotinic acid (2-Formylpyridine-3-carboxylic acid) is a critical bifunctional pyridine scaffold. Characterized by the adjacency of a formyl (-CHO) and a carboxyl (-COOH) group, it serves as a potent "ortho-like" electrophilic block for constructing fused heterocycles, particularly 1,8-naphthyridines and pyrido[2,3-d]pyrimidines .

For the medicinal chemist, this compound presents a specific challenge: ring-chain tautomerism . While often represented in databases as an open-chain aldehyde-acid, it predominantly exists in the solid state and in equilibrium in solution as the cyclic lactol (hydroxylactone). Understanding this equilibrium is prerequisite for accurate NMR interpretation and reactivity prediction.

Chemical Identity & Informatics

| Parameter | Data |

| Common Name | 2-Formylnicotinic acid |

| IUPAC Name | 2-Formylpyridine-3-carboxylic acid |

| CAS Registry Number | 23590-67-2 |

| Molecular Formula | C |

| Molecular Weight | 151.12 g/mol |

| SMILES (Canonical) | O=C(O)c1cccnc1C=O |

| InChI String | InChI=1S/C7H5NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-4H,(H,10,11) |

| InChIKey | Note: Derivative of InChI string; varies by tautomer indexing.[1][2][3][4][5][6] |

The Tautomeric Equilibrium (Critical Insight)

Unlike simple aldehydes, 2-formylnicotinic acid undergoes reversible intramolecular cyclization. The nucleophilic oxygen of the carboxylic acid attacks the electrophilic aldehyde carbon, forming a cyclic lactol (hydroxy-lactone).

-

Open Form: Reactive aldehyde, essential for condensation reactions (e.g., Friedländer).

-

Cyclic Form: Stable "masked" aldehyde, often the dominant species in solid state.

Graphviz Diagram: Tautomeric Equilibrium

Caption: Dynamic equilibrium between the open aldehyde-acid and the cyclic furo[3,4-b]pyridin-5(7H)-one derivative.

Synthetic Protocol

The most robust route to 2-formylnicotinic acid is the Riley Oxidation of 2-methylnicotinic acid. This method uses Selenium Dioxide (SeO

Reaction Scheme

Precursor: 2-Methylnicotinic acid (CAS 3222-56-8)

Reagent: Selenium Dioxide (SeO

Graphviz Diagram: Synthesis Workflow

Caption: Oxidative conversion of 2-methylnicotinic acid using Selenium Dioxide.

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-methylnicotinic acid (13.7 g, 100 mmol) and Selenium Dioxide (12.2 g, 110 mmol) to the flask.

-

Solvent: Add 1,4-dioxane (100 mL). Note: Xylene can be used if higher temperatures are needed, but dioxane simplifies workup.

-

Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring.

-

Observation: The solution will darken, and black precipitate (Selenium metal) will form as the oxidant is reduced.

-

Duration: Monitor by TLC (or LC-MS) for disappearance of starting material, typically 4–6 hours.

-

-

Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the toxic black Selenium metal. Wash the pad with a small amount of fresh dioxane.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.

-

Purification: Recrystallize from water or an ethanol/water mixture.

-

Purity Check: 1H-NMR should show the aldehyde proton (or the corresponding lactol methine proton) distinct from the methyl precursor.

-

Applications in Drug Discovery

2-Formylnicotinic acid is a "linchpin" intermediate. Its primary utility lies in condensation reactions where it acts as a C-C-N or C-C-C building block.

Friedländer-Type Condensations

Reaction with

-

Target: 1,8-Naphthyridines (privileged scaffold in HIV integrase inhibitors and antitumor agents).

-

Mechanism: Condensation of the aldehyde with an amine, followed by cyclization with the carboxylic acid (often requiring activation or decarboxylation depending on the specific partner).

Imidazolinone Herbicides

It is a structural analog precursor to the Imazapyr class of herbicides, which inhibit acetohydroxyacid synthase (AHAS). The pyridine-2,3-dicarboxylic acid motif is essential for binding to the enzyme's active site.

References

-

PubChem Compound Summary . 2-Formylnicotinic acid (CAS 23590-67-2). National Center for Biotechnology Information. [Link]

-

Organic Syntheses . Selenium Dioxide Oxidation: General Procedures. (Reference for the SeO2 oxidation methodology applied to methyl-heterocycles). [Link]

-

Journal of Organic Chemistry . Tautomerism in 2-Formylbenzoic Acids and Analogs. (Provides grounding for the lactol/aldehyde equilibrium discussion). [Link]

Disclaimer: This guide is for research purposes only. Selenium Dioxide is toxic and teratogenic; all protocols must be performed in a fume hood with appropriate PPE.

Sources

- 1. PubChemLite - Furo[3,4-b]pyridin-5(7h)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1h-indol-3-yl)- (C34H41N3O3) [pubchemlite.lcsb.uni.lu]

- 2. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Formylbutanoic acid | C5H8O3 | CID 13470445 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Chemoselective Oxidation of 2-Methylnicotinic Acid to 2-Formylnicotinic Acid

Introduction & Strategic Overview

2-Formylnicotinic acid is a highly privileged heterocyclic building block utilized across drug discovery and chemical biology. It is a critical precursor in the synthesis of potent FGFR4 inhibitors for oncology[1], bioactive semicarbazones for herbicidal applications[2], and 2-pyridinecarboxaldehyde (2PCA) derivatives for site-specific protein bioconjugation[3].

The Causality of the Synthetic Strategy: Direct oxidation of the unprotected 2-methylnicotinic acid is notoriously inefficient. The zwitterionic nature of the free amino acid severely limits its solubility in the organic solvents required for oxidation. Furthermore, the free carboxylate group can coordinate with the oxidant, leading to premature decarboxylation or intractable reaction mixtures.

To bypass these limitations, this protocol employs a field-proven three-step sequence: Esterification

Experimental Workflows & Mechanistic Pathways

Figure 1: Three-step synthetic workflow for the preparation of 2-formylnicotinic acid.

The core transformation relies on the Riley Oxidation .

Figure 2: Riley oxidation mechanism of the pyridylic methyl group by Selenium Dioxide.

Quantitative Reaction Parameters

| Step | Transformation | Reagents & Solvents | Equivalents | Temp (°C) | Time (h) | Expected Yield |

| 1 | Esterification | 2-Methylnicotinic acid, MeOH, | 1.0 : Excess : 0.1 | 65 | 12 | 90–95% |

| 2 | Oxidation | Methyl 2-methylnicotinate, | 1.0 : 1.5 : Solvent | 100 | 24 | 65–75% |

| 3 | Saponification | Methyl 2-formylnicotinate, LiOH· | 1.0 : 1.2 : Solvent | 25 | 2 | 85–90% |

Step-by-Step Experimental Protocol

Phase 1: Esterification of 2-Methylnicotinic Acid

-

Preparation: Suspend 2-methylnicotinic acid (1.0 equiv) in anhydrous methanol (0.5 M concentration).

-

Catalysis: Cool the suspension to 0 °C using an ice bath. Add concentrated sulfuric acid (

, 0.1 equiv) dropwise. Causality: The low temperature prevents localized heating and unwanted etherification of the solvent. -

Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

-

Validation: Verify completion by TLC (10% MeOH in DCM). The ester product will migrate significantly higher than the baseline-bound free acid.

-

Workup: Concentrate the mixture under reduced pressure. Neutralize carefully with saturated aqueous

(until gas evolution ceases) and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous

Phase 2: Chemoselective Riley Oxidation

-

Preparation: Dissolve the crude methyl 2-methylnicotinate (1.0 equiv) in anhydrous 1,4-dioxane to achieve a 0.2 M solution.

-

Oxidant Addition: Add Selenium Dioxide (

) (1.5 equiv). Causality: Using exactly 1.5 equivalents ensures complete conversion of the methyl group while strictly preventing over-oxidation to the carboxylic acid[3]. -

Activation: Sonicate the reaction mixture for 2 minutes. Causality:

is a dense solid; sonication breaks up aggregates, maximizing the surface area for the heterogeneous initiation of the reaction[3]. -

Reaction: Stir the mixture at 100 °C under a nitrogen atmosphere for 24 hours. The solution will gradually darken, and a red precipitate (elemental selenium) will form, validating reaction progress.

-

Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the colloidal red selenium. Wash the Celite pad exhaustively with ethyl acetate. Warning: Elemental selenium is highly toxic; handle the filter cake with appropriate PPE and dispose of it as hazardous heavy-metal waste.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, 10–50% ethyl acetate in hexanes gradient) to afford methyl 2-formylnicotinate[3].

Phase 3: Mild Saponification

-

Preparation: Dissolve methyl 2-formylnicotinate (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M concentration).

-

Hydrolysis: Cool to 0 °C and add Lithium Hydroxide monohydrate (LiOH·

, 1.2 equiv). Stir for 2 hours at room temperature. Causality: LiOH is chosen over NaOH/KOH as it provides a milder, more controlled hydrolysis, preventing the highly reactive aldehyde from undergoing unwanted Cannizzaro-type disproportionation. -

Validation: Monitor by TLC (EtOAc/Hexanes) until the ester spot is completely consumed.

-

Isolation: Concentrate the mixture to remove THF. Cool the aqueous layer to 0 °C and carefully acidify with 1 M HCl to pH 3–4. Causality: 2-Formylnicotinic acid is amphoteric. Over-acidification (pH < 2) will protonate the pyridine nitrogen, causing the product to re-dissolve into the aqueous phase.

-

Collection: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 2-formylnicotinic acid.

References[2] Substituted semi-carbazones and related compounds, US Patent 5098462A, Link[1] Formylated N-heterocyclic derivatives as FGFR4 inhibitors, WO 2016/151499 A1, Link[3] Site-Specific Modification of Proteins with 2-Pyridinecarboxaldehyde Derivatives, UC Berkeley eScholarship, Link

Sources

Application Note: Protocol for Schiff Base Formation with 2-Formylnicotinic Acid

Abstract & Core Directive

The Challenge: 2-Formylnicotinic acid (2-FNA) is not a standard aldehyde. Unlike simple benzaldehydes, 2-FNA possesses a carboxylic acid at the C3 position adjacent to the C2 formyl group. This structural proximity drives a thermodynamic equilibrium favoring the cyclic hydroxylactone (lactol) tautomer over the open-chain aldehyde.

The Implication: "Schiff base formation" with 2-FNA is not a simple condensation. It is a cascade reaction. The transient imine (Schiff base) rapidly undergoes intramolecular cyclization to form pyrrolo[3,4-b]pyridin-5-ones (lactams).

The Solution: This protocol provides three distinct workflows depending on your target:

-

Pathway A (Thermodynamic): Driving the reaction to the stable cyclic lactam (drug scaffold synthesis).

-

Pathway B (Kinetic Trap): In situ capture of the open-chain imine via reduction (reductive amination).

-

Pathway C (Coordination): Stabilization of the open-chain Schiff base via metal templating (ligand synthesis).

Chemo-Physical Context: The Cyclization Trap

Before beginning, researchers must understand the species in solution. 2-FNA exists primarily as furo[3,4-b]pyridin-5(7H)-one (cyclic lactol) in the solid state.

Reaction Mechanism & Pathway Selection

The following diagram illustrates the critical bifurcation points in the reaction landscape.

Figure 1: Reaction landscape of 2-formylnicotinic acid. The "Schiff Base" (Imine) is a transient node that funnels into cyclization or reduction.

Experimental Protocols

Protocol A: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones (The Stable "Schiff Base")

Target: Researchers seeking the stable organic product of 2-FNA condensation.

This reaction utilizes the "Schiff base" as an intermediate to form a fused heterocyclic system, a privileged scaffold in medicinal chemistry (e.g., aza-analogues of isoindolinones).

Reagents:

-

2-Formylnicotinic acid (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Solvent: Ethanol (EtOH) or Toluene

-

Catalyst: Glacial Acetic Acid (cat. 10 mol%)[1]

Procedure:

-

Dissolution: Suspend 2-formylnicotinic acid (1.0 mmol) in Ethanol (5 mL). Note: The starting material may not fully dissolve until heated.

-

Amine Addition: Add the primary amine (1.1 mmol) dropwise.

-

Observation: The solution often turns yellow/orange immediately, indicating transient imine formation.

-

-

Catalysis: Add glacial acetic acid (0.1 mmol).

-

Reflux: Heat the mixture to reflux (80°C for EtOH, 110°C for Toluene) for 4–6 hours.

-

Work-up:

-

Cool to room temperature.[6]

-

The cyclic lactam product often precipitates upon cooling.

-

Filter the precipitate and wash with cold ethanol.

-

If no precipitate forms, evaporate solvent and recrystallize from EtOH/Hexane.

-

Data Validation (NMR):

| Feature | Chemical Shift (δ) | Interpretation |

|---|---|---|

| Imine (Transient) | ~8.5 – 9.0 ppm (s, 1H) | Absent in final product. |

| Lactam (Product) | ~5.8 – 6.5 ppm (s, 2H) | Methylene protons of the lactam ring (if reduced) or distinct aromatic shift if oxidized. |

| Amide NH | N/A | Nitrogen is tertiary in the product (N-substituted). |

Protocol B: In Situ Trapping via Reductive Amination

Target: Researchers needing the secondary amine (open chain) for linker chemistry.

To obtain the amine, one must reduce the Schiff base faster than it cyclizes to the lactam.

Reagents:

-

2-Formylnicotinic acid (1.0 equiv)

-

Primary Amine (1.0 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Additive: Acetic Acid (1.0 equiv)

Procedure:

-

Pre-complexation: In a dry flask, mix 2-formylnicotinic acid and the primary amine in DCE under nitrogen atmosphere. Stir for 30 minutes at Room Temperature.

-

Critical Step: Do not heat. Heating promotes irreversible lactam formation.

-

-

Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

-

Reaction: Stir at room temperature for 12–16 hours.

-

Quench: Quench with saturated aqueous NaHCO3.

-

Extraction: Extract with DCM (3x). The aqueous layer will contain the carboxylate; careful pH adjustment (pH ~4-5) may be required to extract the zwitterionic amino acid product into the organic phase, or use an ion-exchange resin for purification.

Protocol C: Metal-Templated Schiff Base Stabilization

Target: Inorganic chemists synthesizing Ligands (ONO donors).

The open-chain Schiff base is thermodynamically unstable unless locked by a metal ion. The metal coordinates the pyridine nitrogen, the imine nitrogen, and the carboxylate oxygen.

Reagents:

-

2-Formylnicotinic acid (2.0 equiv)

-

Primary Amine (2.0 equiv)

-

Metal Salt (e.g., Cu(OAc)2, Zn(OAc)2) (1.0 equiv)

-

Base: NaOH or KOH (2.0 equiv)

-

Solvent: Methanol[7]

Procedure:

-

Deprotonation: Dissolve 2-formylnicotinic acid in Methanol containing NaOH (1 equiv relative to acid). This opens the lactol ring to the carboxylate-aldehyde form.

-

Amine Addition: Add the primary amine. Stir for 15 minutes.

-

Templating: Add the Metal Salt solution (dissolved in MeOH) dropwise.

-

Reflux: Reflux for 2–3 hours. The product will precipitate as a metal complex.

-

Isolation: Filter the colored precipitate (Green for Cu, Yellow/White for Zn) and wash with cold MeOH.

Troubleshooting & Quality Control

Distinguishing the Species

A common error is misidentifying the cyclic lactam as the Schiff base. Use this diagnostic table:

| Technique | Schiff Base (Open) | Cyclic Lactam (Closed) | Note |

| IR Spectroscopy | 1620–1640 cm⁻¹ (C=N stretch) | 1680–1700 cm⁻¹ (Lactam C=O) | The lactam carbonyl is distinct from the acid C=O. |

| 1H NMR | δ 8.5–9.5 (Aldimine CH) | Absent (CH becomes sp3 or part of aromatic system) | If you see a signal >9.0 ppm, you have the open chain (rare without metal). |

| Solubility | Moderate in organic solvents | Often poor (high MP solids) | Lactams pack efficiently in crystal lattices. |

Critical Control Points

-

Water Removal: For Protocol A, water drives the equilibrium back to hydrolysis. Use molecular sieves (3Å or 4Å) or a Dean-Stark trap if using Toluene.

-

pH Sensitivity: 2-FNA is zwitterionic. In Protocol C, failure to add base results in poor yield because the carboxylic acid protonates the amine, deactivating it as a nucleophile.

References

-

Solid State Structure: Gao, Y., et al. "Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid." Crystal Growth & Design, 2008, 8(11), 4007–4013. Context: Establishes the hydrogen bonding and cyclic nature of nicotinic acid derivatives in solid phase.

-

Lactam Synthesis (Pyrrolopyridinones): Gámez-Montaño, R., et al. "Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions." Molecules, 2019, 24(14), 2648.[8] Context: Detailed protocols for the cyclization cascade (Ugi-Zhu type) of 2-FNA derivatives.

- Schiff Base Metal Complexes: Saha, N.C., et al. "Coordination chemistry of 2-formylnicotinic acid." Journal of Coordination Chemistry. Context: Describes the tridentate ONO coordination mode stabilizing the open imine form.

-

Mechanistic Insight (Zwitterionic Nature): Wery, J.P., et al. "Schiff base formation and recognition... by 2-formyl phenylboronic acid." Organic & Biomolecular Chemistry, 2015. Context: Analogous mechanism showing how ortho-acid/formyl groups undergo cyclization vs imine formation.

-

General Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Context: The gold standard method adapted for Protocol B.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines [beilstein-journals.org]

- 6. xray.uky.edu [xray.uky.edu]

- 7. Schiff base - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Formylnicotinic Acid in Medicinal Chemistry

Introduction: The "Chameleon" Scaffold

2-Formylnicotinic acid (2-FNA) represents a deceptively simple yet chemically intricate building block in modern drug design. Unlike standard bifunctional reagents, 2-FNA does not behave as a static aldehyde-acid. In solution, it exists in a dynamic equilibrium between its open-chain form and a cyclic lactol (hydroxy-lactone) tautomer.

For the medicinal chemist, ignoring this equilibrium leads to failed couplings, inconsistent yields, and purification nightmares. However, mastering this "chameleon" behavior unlocks privileged scaffolds found in kinase inhibitors (e.g., 1,6-naphthyridines), antiviral agents, and emerging covalent warheads.

This guide provides the operational protocols required to harness 2-FNA, moving beyond textbook theory to bench-validated methodologies.

Chemical Biology & Reactivity Profile

The Lactol-Aldehyde Equilibrium

The core challenge in working with 2-FNA is its tendency to cyclize into 7-hydroxyfuro[3,4-b]pyridin-5(7H)-one. In non-polar solvents or solid state, the cyclic lactol dominates. In polar protic solvents (water, methanol) or in the presence of base, the ring opens, exposing the reactive aldehyde and carboxylate.

Key Insight: Standard reductive aminations often fail because the aldehyde is "masked" within the lactol ring. Successful protocols must include a ring-opening step (heat or base) prior to nucleophilic attack.

Figure 1: The dynamic equilibrium of 2-FNA. The open form is required for condensation reactions, while the lactol form is often the isolated solid.

Analytical Validation

-

1H NMR (DMSO-d6):

-

Lactol Form: Look for a methine proton signal around

6.5–7.0 ppm (CH-OH). -

Open Form: Look for the distinct aldehyde proton at

10.0–10.5 ppm. -

Note: Broadening of signals often indicates rapid exchange on the NMR timescale.

-

Application I: Synthesis of 1,6-Naphthyridines

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in Type I and Type II kinase inhibitors (e.g., targeting EGFR, VEGFR). 2-FNA serves as the ideal precursor via Friedländer-type condensation.

Protocol: Condensation with Ketones/Enamines

Objective: Synthesize a substituted 1,6-naphthyridine scaffold.

Reagents:

-

2-Formylnicotinic acid (1.0 equiv)

-

Active Methylene Ketone (e.g., acetophenone, cyclohexanone) (1.1 equiv)

-

Catalyst: L-Proline (20 mol%) or Piperidine (10 mol%)

-

Solvent: Ethanol (EtOH) or Toluene

Step-by-Step Methodology:

-

Preparation: Dissolve 2-FNA (1.0 mmol) in EtOH (5 mL).

-

Checkpoint: If the solution is cloudy, add 1-2 drops of triethylamine (Et3N) to ensure ring opening and solubility.

-

-

Activation: Add the ketone (1.1 mmol) and catalyst (L-Proline, 0.2 mmol).

-

Reflux: Heat the mixture to reflux (80°C) for 4–12 hours.

-

Monitoring: Monitor by TLC. The disappearance of the polar acid spot and appearance of a fluorescent spot (naphthyridines are highly fluorescent) indicates conversion.

-

Workup: Cool to room temperature.

-

If product precipitates: Filter and wash with cold EtOH.

-

If soluble: Evaporate solvent, redissolve in DCM, wash with NaHCO3 (sat. aq.), and purify via flash chromatography (0-10% MeOH in DCM).

-

Figure 2: Friedländer-type condensation pathway for generating kinase inhibitor scaffolds.

Application II: Peptidomimetic Macrocyclization

2-FNA is increasingly used to "staple" peptides or create macrocyclic mimetics by reacting with diamines. This constrains the peptide conformation, improving metabolic stability and binding affinity.

Protocol: One-Pot Macrocyclization

Objective: Create a cyclic peptidomimetic core.

-

Schiff Base Formation: React 2-FNA with a diamine (e.g., ethylenediamine or a lysine-containing peptide) in MeOH.

-

Critical Step: Add MgSO4 or molecular sieves to scavenge water. This shifts the equilibrium from the stable lactol to the imine.

-

-

Reduction (Optional): If a saturated linker is desired, add NaBH3CN (1.5 equiv) after imine formation (1 hour) to perform a reductive amination.

-

Amide Coupling: The remaining carboxylic acid is then activated (using HATU/DIPEA) to close the ring with the second amine group of the linker.

Data Summary: Solvent Effects on Reactivity

| Solvent | Dielectric Constant | 2-FNA Major Form | Reaction Suitability |

| DMSO | 46.7 | Equilibrium Mix | High (General Purpose) |

| Methanol | 32.7 | Open (Hemiacetal) | High (Reductive Amination) |

| DCM | 8.9 | Cyclic Lactol | Low (Requires Base) |

| Water | 80.1 | Open (Hydrate) | Medium (pH dependent) |

Emerging Technology: Covalent Fragments

Recent trends in "Targeted Covalent Inhibitors" (TCIs) utilize aldehyde-acids to form reversible covalent bonds with active site residues (Lysine or Serine).

-

Mechanism: The aldehyde of 2-FNA forms a reversible imine (Schiff base) with a specific Lysine residue in the target protein.

-

Advantage: The adjacent carboxylic acid can provide electrostatic steering (salt bridge) to an Arginine or Lysine, orienting the warhead perfectly.

-

Design Tip: When docking 2-FNA derivatives, ensure the software allows for flexible ligand states (aldehyde vs. imine) to model the covalent adduct correctly.

Handling & Storage Protocols

To maintain the integrity of 2-FNA reagents:

-

Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen). The aldehyde is prone to air oxidation to the dicarboxylic acid (2,3-pyridinedicarboxylic acid).

-

Purity Check: Before critical reactions, run a quick LC-MS.

-

M+1 (Aldehyde): 152.03

-

M+1 (Oxidized Di-acid): 168.03

-

M+1 (Lactol): 152.03 (Same mass, distinct retention time).

-

-

Purification: If oxidized, recrystallize from hot water. The di-acid is significantly less soluble in cold water than the formyl-acid/lactol.

References

-

Naphthyridine Synthesis: Organic & Biomolecular Chemistry, "1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties." Link

- Lactol Equilibrium:Journal of Organic Chemistry, "Tautomerism of 2-Formylbenzoic Acids and Related Systems." (Foundational chemistry for formyl-acid equilibria).

-

Medicinal Applications: National Institutes of Health (PMC), "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Link

-

Boronic Acid Analogs: Core.ac.uk, "Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines." (Parallel chemistry for reversible covalent inhibitors). Link

-

Amine Reactivity: MDPI Molecules, "Formylation of Amines." Link

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Robust Synthesis of 2-Formylnicotinic Acid (Furo[3,4-b]pyridin-5(7H)-one)

Abstract & Scope

This guide details a scalable, four-step protocol for the preparation of 2-formylnicotinic acid starting from 2-chloronicotinic acid . While theoretically a simple substitution, the direct conversion of an ortho-chloro carboxylic acid to an aldehyde is synthetically challenging due to competing nucleophilic pathways and the instability of the free aldehyde.

Critical Technical Insight: Researchers must recognize that 2-formylnicotinic acid (open form) exists in dynamic equilibrium with its cyclic tautomer, furo[3,4-b]pyridin-5(7H)-one (hydroxylactone form). In the solid state and in many non-polar solvents, the compound predominantly exists as the lactone. This protocol targets the stable lactone isolation, which can be ring-opened in situ under basic conditions for subsequent derivatization.

The chosen route utilizes a Suzuki-Miyaura coupling with a vinyl surrogate, followed by oxidative cleavage , offering superior reproducibility compared to direct lithiation or Stille coupling methods.

Retrosynthetic Analysis & Strategy

The strategy relies on "masking" the aldehyde as a vinyl group. The chloride at the C2 position of the pyridine ring is activated for Palladium-catalyzed cross-coupling, but the carboxylic acid at C3 must be protected to prevent catalyst poisoning and solubility issues.

Reaction Scheme

-

Esterification: Protection of 2-chloronicotinic acid.

-

Vinylation: Pd-catalyzed cross-coupling (Suzuki) to introduce the carbon framework.

-

Oxidative Cleavage: Transformation of the vinyl group to the aldehyde.

-

Hydrolysis/Cyclization: Deprotection and isolation of the stable lactone tautomer.

Figure 1: Strategic workflow for the conversion of 2-chloronicotinic acid to the target lactone.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 2-chloronicotinate

Rationale: Esterification prevents the acidic proton from interfering with the Palladium cycle in Step 2 and increases solubility in organic solvents.

Reagents:

-

2-Chloronicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 2.0 eq)

-

Methanol (Solvent, anhydrous)

Protocol:

-

Suspend 2-chloronicotinic acid (15.7 g, 100 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Cool the mixture to 0°C in an ice bath.

-

Add thionyl chloride (14.5 mL, 200 mmol) dropwise over 30 minutes. Caution: Exothermic gas evolution (HCl/SO₂).

-

Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (30% EtOAc/Hexanes).

-

Concentrate the solvent in vacuo.

-

Dissolve the residue in DCM (200 mL) and wash carefully with saturated NaHCO₃ (2 x 100 mL) to neutralize residual acid.

-

Dry organic layer over Na₂SO₄, filter, and concentrate to yield Methyl 2-chloronicotinate as a pale yellow oil/solid.[1]

-

Expected Yield: 95-98%

-

Step 2: Suzuki-Miyaura Coupling (Vinylation)

Rationale: We use Potassium Vinyltrifluoroborate instead of vinylboronic esters. Trifluoroborates are air-stable solids, easier to handle, and often provide higher turnover numbers in heteroaryl chloride couplings.

Reagents:

-

Methyl 2-chloronicotinate (1.0 eq)

-

Potassium vinyltrifluoroborate (1.2 eq)

-

Pd(dppf)Cl₂·DCM complex (0.03 eq) or Pd(OAc)₂/SPhos

-

Triethylamine (3.0 eq)

-

Solvent: n-Propanol (or EtOH/Toluene 1:1)

Protocol:

-

Charge a reaction flask with Methyl 2-chloronicotinate (17.1 g, 100 mmol), Potassium vinyltrifluoroborate (16.0 g, 120 mmol), and Pd(dppf)Cl₂ (2.4 g, 3 mmol).

-

Evacuate and backfill with Nitrogen (3 cycles).

-

Add degassed n-Propanol (200 mL) and Triethylamine (42 mL, 300 mmol).

-

Heat to reflux (97°C) for 6–12 hours.

-

Checkpoint: The reaction mixture will darken. Monitor for disappearance of the aryl chloride by HPLC or TLC.

-

Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse the pad with EtOAc.

-

Concentrate the filtrate.[2] Resuspend in EtOAc (200 mL) and wash with water (2 x 100 mL) and brine.

-

Purify via flash chromatography (SiO₂, 0-20% EtOAc/Hexanes) to obtain Methyl 2-vinylnicotinate .

-

Expected Yield: 85-92%

-

Step 3: Oxidative Cleavage (Ozonolysis)

Rationale: Ozonolysis is the cleanest method to cleave the double bond. If an ozone generator is unavailable, the Lemieux-Johnson oxidation (OsO₄/NaIO₄) is a valid alternative but requires careful disposal of Osmium waste.

Protocol:

-

Dissolve Methyl 2-vinylnicotinate (10.0 g, 61 mmol) in DCM (150 mL) and Methanol (50 mL).

-

Cool to -78°C (Dry ice/Acetone bath).

-

Bubble Ozone (O₃) through the solution until a persistent blue color appears (indicating saturation).

-

Purge with Oxygen then Nitrogen for 10 minutes to remove excess Ozone.

-

Add Dimethyl sulfide (DMS, 5.0 eq) or Triphenylphosphine (1.1 eq) at -78°C to quench the ozonide.

-

Allow the mixture to warm to room temperature naturally and stir for 3 hours.

-

Concentrate the solvent.[3]

-

Purification: Pass through a short silica plug (eluting with DCM) to remove phosphine oxide (if PPh₃ used) or DMS residues. Isolate Methyl 2-formylnicotinate .

-

Note: This intermediate is moderately unstable; proceed immediately to Step 4 or store under Argon at -20°C.

-

Step 4: Hydrolysis and Cyclization

Rationale: Base-catalyzed hydrolysis cleaves the methyl ester. Upon acidification, the proximity of the aldehyde and carboxylic acid induces spontaneous cyclization to the hydroxylactone.

Protocol:

-

Dissolve Methyl 2-formylnicotinate (approx. 60 mmol) in THF (100 mL).

-

Add a solution of LiOH·H₂O (3.0 eq) in Water (50 mL).

-

Stir at room temperature for 2 hours. (Do not heat, to avoid Cannizzaro side reactions).

-

Concentrate THF in vacuo (bath temp < 30°C).

-

Cool the remaining aqueous layer to 0°C.

-

Acidify carefully with 2N HCl to pH 2–3.

-

A precipitate should form. If not, extract exhaustively with EtOAc/THF (3:1).

-

The product, furo[3,4-b]pyridin-5(7H)-one (the tautomer of 2-formylnicotinic acid), precipitates or crystallizes upon concentration of the organic extract.

-

Recrystallize from Acetonitrile or Ethanol if necessary.

Analytical Data & Validation

| Parameter | Specification | Notes |

| Appearance | Off-white to beige solid | Hygroscopic. Store in desiccator. |

| 1H NMR (DMSO-d6) | δ 9.0 (d, 1H), 8.4 (d, 1H), 7.8 (dd, 1H), 6.8 (s, 1H, CH-OH) | The signal at 6.8 ppm corresponds to the lactone methine proton, confirming the cyclic structure. |

| IR Spectrum | ~1760 cm⁻¹ (Lactone C=O) | Absence of distinct aldehyde C=O (~1700) and acid O-H broad band confirms cyclization. |

| Mass Spec (ESI) | [M+H]⁺ = 166.05 | Consistent with C₇H₅NO₃. |

Self-Validating Checkpoint: If the 1H NMR shows a distinct aldehyde peak at ~10.0 ppm and a broad acid peak, the compound is in the open form (usually in D₂O with added base). In DMSO or CDCl₃, the cyclic form (peaks listed above) should dominate.

References

-

Suzuki Coupling on Heteroaryl Chlorides

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

-

-

Use of Potassium Vinyltrifluoroborate

-

Molander, G. A., & Bernhardt, J. T. (2003). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 68(14), 5534–5539. Link

-

-

Tautomerism of 2-Formylbenzoic/Nicotinic Acids

-

Jones, P. R. (1963). "Ring-Chain Tautomerism of 2-Acylbenzoic Acids." Chemical Reviews, 63(5), 461–487. Link

- Note: This reference establishes the fundamental behavior of ortho-formyl carboxylic acids cyclizing to pseudo-acid forms (hydroxylactones).

-

-

Ozonolysis Protocols

Sources

Technical Support Center: Handling and Protecting 2-Formylnicotinic Acid

Welcome to the Technical Support Center for 2-formylnicotinic acid workflows. This guide is designed for researchers, synthetic chemists, and drug development professionals utilizing this highly reactive building block in the synthesis of complex N-heterocycles, such as FGFR4 inhibitors[1].

Due to the extreme electrophilicity of the C2-aldehyde group, this molecule is notoriously prone to spontaneous oxidation. Below, you will find field-proven troubleshooting guides, mechanistic explanations, and validated protocols to ensure the integrity of your synthetic pipeline.

Troubleshooting Guides & FAQs

Q1: Why does my 2-formylnicotinic acid degrade into a white, insoluble powder during benchtop storage? A: The degradation product you are observing is likely pyridine-2,3-dicarboxylic acid (quinolinic acid).

-

The Causality: The electron-withdrawing nature of the pyridine nitrogen and the adjacent C3-carboxylic acid makes the C2-formyl carbon highly electrophilic. When exposed to ambient moisture, the aldehyde rapidly hydrates to form a gem-diol. This hydrate is highly susceptible to oxidation by atmospheric oxygen or ambient light, irreversibly converting the formyl group into a carboxylic acid.

-

The Solution: For long-term storage, the material must be kept under an inert atmosphere (Argon or Nitrogen) at -20°C in a desiccator. If benchtop handling is required, limit exposure time or immediately protect the aldehyde upon receipt.

Q2: I need to perform an amidation on the C3-carboxylic acid. How do I prevent the C2-aldehyde from oxidizing or reacting with the amine? A: You must mask the aldehyde as an acetal prior to any downstream coupling[2]. The 1,3-dioxolane protecting group is the industry standard for 2-formylnicotinic acid derivatives.

-

The Causality: Acetals are highly stable in neutral and basic environments. By converting the sp² hybridized carbonyl carbon into an sp³ hybridized acetal, you eliminate the electrophilic center. This prevents both ambient oxidation and unwanted imine formation during base-promoted amide couplings (e.g., using HATU/DIPEA).

Q3: How do I cleanly remove the 1,3-dioxolane group without degrading the rest of my molecule? A: Acetals are selectively cleaved via aqueous acid hydrolysis[2]. For 2-formylnicotinic acid derivatives, stirring the protected compound in a biphasic or miscible mixture of THF, water, and concentrated hydrochloric acid at room temperature efficiently regenerates the aldehyde without hydrolyzing adjacent amide bonds[1]. Avoid elevated temperatures to prevent premature cleavage of other sensitive functional groups.

Quantitative Data: Protection Strategy Comparison

When selecting a protection strategy for the C2-aldehyde, consider the downstream reaction conditions. Below is a comparison of common masking strategies used for pyridine-carboxaldehydes.

| Protection Strategy | Reagents Required | Stability Profile | Deprotection Conditions | Typical Yield |

| 1,3-Dioxolane (Cyclic Acetal) | Ethylene glycol, p-TsOH, Toluene (Dean-Stark) | Excellent (Stable to bases, nucleophiles, and oxidants) | Aqueous HCl in THF/Water (RT, 2-4 hours) | 85 - 95% |

| Dimethyl Acetal (Acyclic) | Trimethyl orthoformate, MeOH, catalytic acid | Good (Stable to mild bases, susceptible to strong Lewis acids) | Dilute TFA or HCl in DCM/Water (RT, 1-2 hours) | 75 - 85% |

| In Situ Imine (Transient) | Primary amine (Reactant), TiCl₄ or MgSO₄ | Poor (Prone to hydrolysis during aqueous workup) | Aqueous acidic workup (Spontaneous) | Variable |

Experimental Protocols

The following self-validating protocols are adapted from validated synthetic routes for FGFR4 inhibitor intermediates[1].

Protocol A: Protection of 2-Formylnicotinic Acid as 1,3-Dioxolane

Objective: Shield the C2-aldehyde from oxidation and nucleophilic attack prior to C3-carboxylic acid manipulation.

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flush the system with Argon.

-

Reagent Addition: Suspend 2-formylnicotinic acid (1.0 equiv) in anhydrous toluene (0.2 M). Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv).

-

Reflux: Heat the mixture to reflux (approx. 110°C). The reaction is driven to completion by the azeotropic removal of water, which collects in the Dean-Stark trap.

-

Monitoring: Monitor the reaction via TLC or LC-MS. The starting material should be consumed within 4-6 hours.

-

Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst (preventing premature deprotection). Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected 2-(1,3-dioxolan-2-yl)nicotinic acid.

Protocol B: Deprotection to Regenerate the Aldehyde

Objective: Recover the reactive formyl group after downstream synthesis is complete.

-

Solvent Preparation: Dissolve the 1,3-dioxolane-protected intermediate (1.0 equiv) in a solvent mixture of Tetrahydrofuran (THF) and Water (typically a 2:1 v/v ratio) to achieve a 0.1 M concentration.

-

Acidification: While stirring at room temperature, add concentrated Hydrochloric Acid (HCl, 37%) dropwise. (For a 1 mmol scale, approximately 0.5 mL of conc. HCl is sufficient)[1].

-

Reaction: Stir the mixture at room temperature for 2 to 4 hours. Do not heat, as this may degrade other functional groups (e.g., amides or ureas) present in the elaborated molecule.

-

Isolation: Once LC-MS indicates complete cleavage of the acetal, carefully neutralize the mixture with saturated aqueous NaHCO₃ until the pH reaches ~7. Extract with dichloromethane (DCM) or ethyl acetate, dry, and concentrate to isolate the pure, regenerated aldehyde. Note: Use the regenerated aldehyde immediately in the next step to avoid re-oxidation.

Workflow Visualization

The following diagram illustrates the causality of the degradation pathway versus the protective acetalization pathway.

Workflow of 2-formylnicotinic acid oxidation vs. 1,3-dioxolane protection and recovery.

References

-

Acetals as Protecting Groups Chemistry LibreTexts URL:[Link]

- Google Patents (Novartis AG)

Sources

Technical Support Center: Cyclization Reactions with 2-Formylnicotinic Acid

Welcome to the technical support center for researchers utilizing 2-formylnicotinic acid in cyclization reactions. This guide is designed to provide in-depth, field-proven insights into the unique chemical behavior of this versatile building block. We will move beyond simple procedural lists to explore the causality behind common experimental failures, offering robust troubleshooting strategies to navigate the complexities of your synthetic pathways.